REACTION_CXSMILES
|
C[O-].[Na+].[CH:4]([C:6]1[CH:7]=[C:8]([CH:16]=[CH:17][CH:18]=1)[O:9][CH:10]([CH3:15])[C:11]([O:13][CH3:14])=[O:12])=[O:5].[BH4-].[Na+].Cl>CO>[OH:5][CH2:4][C:6]1[CH:7]=[C:8]([CH:16]=[CH:17][CH:18]=1)[O:9][CH:10]([CH3:15])[C:11]([O:13][CH3:14])=[O:12] |f:0.1,3.4|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(=O)C=1C=C(OC(C(=O)OC)C)C=CC1
|
Name
|
|
Quantity
|
55 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
sodium methoxide
|
Quantity
|
52 mg
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 2 hours at the same temperature
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
The reaction solution was poured into ice-
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted twice with diethyl ether
|
Type
|
WASH
|
Details
|
washed once with saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
OCC=1C=C(OC(C(=O)OC)C)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.921 g | |
YIELD: CALCULATEDPERCENTYIELD | 91.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |